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Compound of Interest

Compound Name:
3-(2-Chlorobenzyl)piperidine

hydrochloride

CAS No.: 7660-47-1

Cat. No.: B1603342

Get Quote

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists,

Forensic Analysts

Executive Summary
3-(2-Chlorobenzyl)piperidine (C₁₂H₁₆ClN, MW 209.72) represents a specific structural class of

C-substituted piperidines, distinct from the more commonly encountered N-benzylpiperidines.

Accurate identification requires distinguishing the position of the benzyl attachment (Carbon-3

vs. Nitrogen) and the position of the chlorine substituent (ortho vs. meta/para).

This guide provides a definitive fragmentation atlas, highlighting the dominance of the

piperidine ring cation (m/z 84) in C-substituted isomers, contrasting with the tropylium-

dominated spectra of N-substituted analogs.

Chemical Structure & Properties[1][2][3][4][5]
IUPAC Name: 3-[(2-chlorophenyl)methyl]piperidine
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Molecular Formula: C₁₂H₁₆ClN

Exact Mass: 209.0971

Key Structural Feature: The 2-chlorobenzyl group is attached to the C3 position of the

piperidine ring, leaving the secondary amine (N-H) free.

Experimental Methodology (GC-MS)
To replicate the fragmentation patterns described below, the following standard electron

ionization (EI) protocols are recommended.

Protocol: GC-MS Analysis
Instrument: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.

Ionization: Electron Impact (EI) at 70 eV.

Inlet Temperature: 250 °C (Splitless mode recommended for trace analysis).

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5), 30m × 0.25mm × 0.25µm.

Oven Program:

Hold at 80 °C for 1 min.

Ramp 15 °C/min to 280 °C.

Hold at 280 °C for 5 min.

Scan Range: m/z 40–350.

Fragmentation Analysis (The Core)
The fragmentation of 3-(2-Chlorobenzyl)piperidine is governed by the stability of the secondary

amine and the chlorobenzyl moiety. Unlike N-benzyl derivatives, where the C-N bond cleavage

is immediate, C-substituted piperidines show robust ring fragmentation.

Primary Fragment Ions
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m/z Value Identity Relative Intensity Origin/Mechanism

209 / 211
Molecular Ion (

)
Low (<10%)

Shows characteristic

3:1 ratio of

Cl:

Cl.

84 Piperidinyl Cation Base Peak (100%)

Formed by cleavage

of the benzyl side

chain, leaving the

stable

tetrahydropyridinium

species.

125 / 127 Chlorotropylium Ion High (40-60%)

The 2-chlorobenzyl

cation formed by

cleavage of the C3-

CH₂ bond. Retains Cl

isotope pattern.

174 [M - Cl] Low

Loss of the chlorine

radical from the

molecular ion.

56 Tetrahydropyridine Medium

Secondary

fragmentation of the

piperidine ring (Retro-

Diels-Alder type).

Mechanistic Pathway
The ionization typically occurs at the nitrogen lone pair. However, the most favorable energetic

pathway involves the cleavage of the bond connecting the side chain to the ring, or the

fragmentation of the ring itself.

Pathway A (Dominant): Formation of the m/z 84 ion. The charge is retained on the nitrogen-

containing fragment (the piperidine ring) after the loss of the 2-chlorobenzyl radical. This is

favored due to the low ionization potential of the secondary amine.
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Pathway B: Formation of the m/z 125 ion. The charge is retained on the chlorobenzyl group,

which rearranges to the highly stable chlorotropylium cation.

Visualization: Fragmentation Pathway
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Caption: Primary fragmentation pathways of 3-(2-Chlorobenzyl)piperidine under 70 eV Electron

Ionization.

Comparative Analysis: Distinguishing Isomers
The primary challenge in analyzing this compound is distinguishing it from its structural

isomers.

vs. N-(2-Chlorobenzyl)piperidine (N-substituted)
This is the most critical differentiation.

N-Substituted Spectrum: The bond between the Nitrogen and the Benzyl carbon is extremely

labile. The spectrum is dominated by the m/z 125 (chlorotropylium) peak. The m/z 84 peak is

often weak or absent because the charge prefers the tropylium aromatic system upon C-N

cleavage.
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C-Substituted (3-isomer) Spectrum: The piperidine ring is intact as a secondary amine. The

m/z 84 peak is the base peak (100%), and m/z 125 is secondary.

Diagnostic Rule: If Base Peak = 125

N-benzyl. If Base Peak = 84

C-benzyl.

vs. 2- and 4-(2-Chlorobenzyl)piperidine (Regioisomers)
These isomers (ortho, meta, para substitution on the piperidine ring) have very similar mass

spectra (all have Base Peak m/z 84). Differentiation requires Chromatographic Separation

(Retention Time).

Elution Order (Typical on HP-5MS):

2-(2-Chlorobenzyl)piperidine (Elutes first due to steric shielding/ortho effect).

3-(2-Chlorobenzyl)piperidine (Intermediate).

4-(2-Chlorobenzyl)piperidine (Elutes last due to linear symmetry and higher boiling point).

vs. Chlorine Positional Isomers (3-chloro, 4-chloro)
The mass spectra are virtually identical (m/z 209, 125, 84).

Differentiation: Requires reference standards for retention time matching or IR spectroscopy.

The "ortho" effect in 2-chlorobenzyl derivatives may slightly suppress the molecular ion

intensity compared to 4-chlorobenzyl derivatives.

Summary Data Table
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Compound
Base Peak
(m/z)

Key Fragment
2

Key Fragment
3

Molecular Ion
(M+)

3-(2-

Chlorobenzyl)pip

eridine

84
125 (Cl-

Tropylium)
56 209 (Weak)

N-(2-

Chlorobenzyl)pip

eridine

125 209 (M+) 91 209 (Weak)

4-

Benzylpiperidine

(No Cl)

84 91 (Tropylium) 56 175
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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